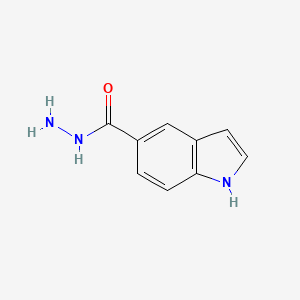

1H-Indole-5-carbohydrazide

Übersicht

Beschreibung

1H-Indole-5-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.

Vorbereitungsmethoden

The synthesis of 1H-Indole-5-carbohydrazide typically involves the reaction of indole derivatives with hydrazine. One common method starts with methyl 1H-indole-3-carboxylate, which reacts with hydrazine monohydrate under reflux conditions to form the carbohydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazide group readily reacts with carbonyl compounds to form acylhydrazones, a key reaction for synthesizing bioactive derivatives.

Example:

1H-Indole-5-carbohydrazide reacts with aromatic aldehydes under acidic conditions to yield N-acylhydrazone derivatives. A study synthesized 16 such compounds, achieving yields of 70–85% using water and glacial acetic acid as solvents .

| Reaction Component | Conditions | Yield Range |

|---|---|---|

| Aromatic aldehyde (ArCHO) | Water/AcOH, 80°C, 2–4 hrs | 70–85% |

This reactivity is exploited to create anti-platelet agents, with compounds like 6g and 3m showing 100% inhibition of platelet aggregation in vitro .

Oxidation and Reduction

The hydrazide group participates in redox reactions, enabling transformations into other functional groups.

Oxidation

This compound can be oxidized to form carboxylic acid derivatives. For example:

-

Reagent: Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Product: 1H-Indole-5-carboxylic acid or nitro derivatives, depending on substituents.

Reduction

The hydrazide moiety is reduced to amines or hydrazines:

-

Reagent: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Product: Corresponding amine derivatives, useful for further functionalization.

Cyclization Reactions

Under thermal or acidic conditions, this compound undergoes cyclization to form heterocyclic systems.

Example:

Intramolecular cyclization with ketones or aldehydes produces indole-fused triazole or pyrazole rings, enhancing biological activity.

Alkylation and Acylation

The indole nitrogen and hydrazide group can undergo alkylation or acylation to modify solubility and bioactivity.

Alkylation Procedure :

-

Substrate: this compound.

-

Reagents: Sodium hydride (NaH) and methyl iodide (CH₃I) in DMF.

-

Conditions: 0–25°C, 24–48 hrs.

-

Yield: 56–93% for N-methylated derivatives.

| Step | Parameters | Outcome |

|---|---|---|

| Base activation | NaH in DMF, 30 mins | Deprotonation of indole-N |

| Alkylation | CH₃I addition, 24–48 hrs | N-Methylation |

| Workup | Quenching with water | Isolation via extraction |

Functional Group Interconversion

The hydrazide group serves as a precursor for other functionalities:

-

Conversion to amides: React with acyl chlorides or anhydrides.

-

Formation of Schiff bases: Condense with aldehydes/ketones without acid catalysis.

Biological Activity Correlations

Derivatives of this compound exhibit structure-dependent bioactivity:

-

Anti-platelet agents: Acylhydrazones show 97–100% inhibition of collagen-induced aggregation .

-

Anticancer potential: Nitro-substituted derivatives inhibit enzymes like acetylcholinesterase.

Table 2: Bioactive Derivatives

| Compound | Biological Activity | Efficacy | Source |

|---|---|---|---|

| 6g | Anti-platelet (AA-induced) | 100% inhibition | |

| 3m | Anti-platelet (collagen-induced) | 100% inhibition | |

| 3-Nitro derivative | Cholinesterase inhibition | IC₅₀ = 12–18 µM |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1H-Indole-5-carbohydrazide has been explored in various fields due to its promising biological activities:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties, particularly through the induction of apoptosis in cancer cell lines. It disrupts microtubule dynamics and causes cell cycle arrest at the G2/M phase, making it a candidate for further development as an anticancer agent .

- Antiviral and Antimicrobial Properties : This compound has also been studied for its potential antiviral effects, suggesting interference with viral replication pathways. Its antimicrobial properties are under investigation, indicating broad-spectrum applicability .

Neuropharmacology

- Cholinesterase Inhibition : Studies have shown that derivatives of indole, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes may help mitigate symptoms associated with such conditions .

- Multitargeted Ligands : The compound's structure allows it to act as a multitarget-directed ligand (MTDL), which can simultaneously address multiple pathological mechanisms in diseases such as Alzheimer's disease (AD). This approach enhances its potential therapeutic efficacy .

Anti-inflammatory and Antioxidant Activities

- The compound has been evaluated for anti-inflammatory effects, showing potential in reducing inflammation through inhibition of specific kinases involved in inflammatory responses. Additionally, its antioxidant properties contribute to cellular protection against oxidative stress .

Case Studies and Findings

Several studies have documented the efficacy of this compound:

- Anticancer Studies : A notable study demonstrated that derivatives of this compound could induce apoptosis in colorectal cancer models, showcasing its potential as a therapeutic agent against specific cancer types .

- Neuroprotective Effects : In vitro studies have shown that certain derivatives exhibit high selectivity towards AChE inhibition, which is critical for developing treatments for neurodegenerative diseases like Alzheimer’s. The most potent derivatives displayed IC50 values indicating strong inhibitory activity against AChE .

- Anti-inflammatory Activity : Research has indicated that compounds based on indole structures can inhibit p38 α MAPK activity, which plays a crucial role in inflammatory processes. This suggests that this compound could be developed into anti-inflammatory therapies .

Wirkmechanismus

The mechanism of action of 1H-Indole-5-carbohydrazide involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-5-carbohydrazide can be compared with other indole derivatives such as:

- 1H-Indole-3-carbaldehyde

- 1H-Indole-2-carboxylic acid

- 1H-Indole-3-acetic acid

These compounds share the indole nucleus but differ in their functional groups, leading to variations in their biological activities and applications. This compound is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological properties .

Biologische Aktivität

1H-Indole-5-carbohydrazide is a significant derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention for its potential antiviral, antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through the reaction of indole derivatives with hydrazine. A common method involves the refluxing of methyl 1H-indole-3-carboxylate with hydrazine monohydrate, yielding the carbohydrazide product. The structure of the compound allows for various modifications that can enhance its biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by interfering with viral replication pathways. It has been shown to inhibit specific viral enzymes, thus preventing the proliferation of viruses in infected cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that this compound displays significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate potent bactericidal effects, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Effects

This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase. In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against several human cancer cell lines, including HepG-2 and BGC823, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Anti-inflammatory Activity

The compound's mechanism of action includes inhibition of p38 α MAPK, a kinase involved in inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and mediators, highlighting its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition : It acts as a competitive inhibitor by binding to the ATP-binding site of specific kinases like p38 α MAPK.

- Cellular Effects : The compound influences cellular processes such as apoptosis and cell cycle regulation.

- Subcellular Localization : Its localization within cellular compartments can modulate its efficacy against various targets .

Research Findings and Case Studies

Future Directions

The diverse biological activities exhibited by this compound present numerous avenues for future research. Potential studies could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the indole structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Combination Therapies : Exploring synergistic effects with existing antiviral or anticancer drugs.

Eigenschaften

IUPAC Name |

1H-indole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQATJKKTYPJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627801 | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406192-82-3 | |

| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.